molecular formula C23H22ClNO5 B241300 METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE

METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE

Cat. No.: B241300
M. Wt: 427.9 g/mol
InChI Key: AZIGTKJSVOJAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromeno[6,7-e][1,3]oxazine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE involves multiple steps, including cyclization and functional group modifications. One common synthetic route starts with the preparation of the chromeno[6,7-e][1,3]oxazine core through a cyclization reaction involving appropriate precursors. The reaction conditions typically include the use of solvents like methanol and catalysts such as acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of METHYL 2-{3-[(2-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE lies in its specific structure, which combines multiple functional groups and a heterocyclic core, providing a versatile platform for various applications.

Properties

Molecular Formula

C23H22ClNO5

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 2-[3-[(2-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C23H22ClNO5/c1-13-17-8-16-11-25(10-15-6-4-5-7-19(15)24)12-29-21(16)14(2)22(17)30-23(27)18(13)9-20(26)28-3/h4-8H,9-12H2,1-3H3

InChI Key

AZIGTKJSVOJAPV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C(C3=C(CN(CO3)CC4=CC=CC=C4Cl)C=C12)C)CC(=O)OC

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4Cl)CC(=O)OC

Origin of Product

United States

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